molecular formula C13H9ClFNO2 B6311397 2-Chloro-5-(4'-fluorophenyl)nicotinic acid methyl ester CAS No. 2088942-12-3

2-Chloro-5-(4'-fluorophenyl)nicotinic acid methyl ester

Cat. No. B6311397
CAS RN: 2088942-12-3
M. Wt: 265.67 g/mol
InChI Key: NOJNHXKEUNGJOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(4'-fluorophenyl)nicotinic acid methyl ester, also known as 2C-F-NAM, is a synthetic compound with a wide range of applications in scientific research. This compound has been used in a variety of studies, including studies of molecular structure, cell signaling, and drug development.

Scientific Research Applications

2-Chloro-5-(4'-fluorophenyl)nicotinic acid methyl ester has been used in a variety of scientific research applications, including studies of molecular structure, cell signaling, and drug development. In molecular structure studies, this compound has been used to study the structure of proteins and other biological molecules. In cell signaling studies, this compound has been used to study the effects of cellular signaling pathways on cell growth and differentiation. In drug development studies, this compound has been used to study the effects of potential drugs on cell growth and differentiation.

Mechanism of Action

2-Chloro-5-(4'-fluorophenyl)nicotinic acid methyl ester is believed to act as an agonist at nicotinic acetylcholine receptors. This means that it binds to the receptor and activates it, causing a response in the cell. This response can vary depending on the type of receptor and the cell type, but it generally results in an increase in the activity of the receptor and the associated cellular pathways.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. In general, this compound has been found to have a variety of effects on cells, including increased proliferation and differentiation, increased expression of certain genes, and increased production of certain proteins. In addition, this compound has been found to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(4'-fluorophenyl)nicotinic acid methyl ester has several advantages for laboratory experiments. First, it is relatively easy to synthesize and can be obtained in high purity. Second, it is highly soluble in a variety of solvents and can be stored for long periods of time. Third, it is relatively stable and has low toxicity. However, there are also some limitations to using this compound in laboratory experiments. For example, it is not very stable at high temperatures and can be degraded by light.

Future Directions

In the future, 2-Chloro-5-(4'-fluorophenyl)nicotinic acid methyl ester could be used in a variety of applications. For example, it could be used to study the effects of drugs on cell signaling pathways. It could also be used to study the effects of environmental toxins on cell growth and differentiation. Additionally, this compound could be used to study the effects of dietary compounds on cell signaling pathways. Finally, this compound could be used to study the effects of new drugs on cell growth and differentiation.

Synthesis Methods

2-Chloro-5-(4'-fluorophenyl)nicotinic acid methyl ester can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, the Stille reaction, and the Ullmann reaction. In the Suzuki-Miyaura cross-coupling reaction, a palladium catalyst is used to couple the this compound precursor with a halide. In the Stille reaction, a tin-based reagent is used to couple the this compound precursor with an organostannane. In the Ullmann reaction, a copper-based reagent is used to couple the this compound precursor with an organocopper reagent.

properties

IUPAC Name

methyl 2-chloro-5-(4-fluorophenyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO2/c1-18-13(17)11-6-9(7-16-12(11)14)8-2-4-10(15)5-3-8/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJNHXKEUNGJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)C2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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